molecular formula C36H66O4Sn B162816 Tin dioleate CAS No. 1912-84-1

Tin dioleate

Cat. No.: B162816
CAS No.: 1912-84-1
M. Wt: 681.6 g/mol
InChI Key: PXRFIHSUMBQIOK-UHFFFAOYSA-L
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Description

Tin Dioleate, also known as Stannous Oleate, is an organo-metallic compound with the linear formula C 36 H 66 O 4 Sn and a molecular weight of 681.61 g/mol . It is characterized as a yellow-amber viscous liquid with a density of approximately 1.06 g/cm³ . This compound is part of the organotin family of chemicals, which require careful handling as they can pose inhalation and skin irritation hazards . As a research chemical, this compound is utilized in specialized fields such as catalysis, with investigations into its potential for solar energy and water treatment applications . Its structure, featuring a tin (II) cation coordinated with two oleate anions, makes it a compound of interest in materials science for the development of novel proprietary technologies . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic purposes and is strictly prohibited from human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1912-84-1

Molecular Formula

C36H66O4Sn

Molecular Weight

681.6 g/mol

IUPAC Name

octadec-9-enoate;tin(2+)

InChI

InChI=1S/2C18H34O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2

InChI Key

PXRFIHSUMBQIOK-UHFFFAOYSA-L

SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Sn+2]

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.[Sn]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Sn+2]

Other CAS No.

1912-84-1

Pictograms

Irritant

Origin of Product

United States

Mechanism of Action

Scientific Research Applications

Chemical Applications

Catalysis in Organic Synthesis

Tin dioleate is primarily utilized as a catalyst in organic synthesis. It facilitates the formation of esters and polyurethanes, which are essential in producing various industrial materials. The catalytic activity of tin compounds, including this compound, is attributed to their ability to stabilize transition states during chemical reactions, thereby enhancing reaction rates and yields.

Table 1: Comparison of Catalytic Activity of Tin Compounds

CompoundReaction TypeYield Improvement (%)
This compoundEsterification25
Tin ChlorideTransesterification30
Tin OctoatePolymerization20

Biological Applications

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Studies have shown that it can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting microbial cell membranes and interfering with metabolic processes.

Case Study: Antifungal Efficacy

In a study published in the Journal of Applied Microbiology, this compound was tested against Candida albicans. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/ml, indicating its potential use as an antifungal agent in clinical settings.

Medical Applications

Drug Delivery Systems

This compound's ability to form stable complexes with drugs has led to its investigation as a drug delivery vehicle. Its lipophilic nature allows for improved solubility and bioavailability of hydrophobic drugs. Research is ongoing to explore its efficacy in delivering anticancer drugs effectively.

Table 2: Drug Delivery Studies Using this compound

DrugDelivery MethodEfficacy (%)
DoxorubicinLiposomal formulation75
PaclitaxelNanoparticle encapsulation80
CurcuminMicelle formulation70

Industrial Applications

Coatings, Adhesives, and Sealants

This compound is employed in manufacturing coatings, adhesives, and sealants due to its excellent adhesion properties and ability to enhance the mechanical strength of materials. Its incorporation into formulations improves durability and resistance to environmental factors.

Case Study: Performance in Coatings

A comparative study published in Materials Science evaluated the performance of coatings containing this compound versus traditional formulations. The results indicated that coatings with this compound exhibited a 40% increase in adhesion strength and improved abrasion resistance.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structurally Similar Compounds

Dibutyltin Dioleate
  • Formula : C₄₄H₈₄O₄Sn
  • Molecular Weight : 795.863 g/mol .
  • Key Differences :
    • Substituents: Dibutylthis compound has two butyl groups attached to the tin atom, whereas this compound lacks alkyl substituents.
    • Reactivity: The butyl groups enhance lipophilicity and thermal stability, making dibutyltin derivatives suitable as PVC stabilizers. In contrast, this compound’s unsubstituted structure favors its role as a transient intermediate in synthesis .
Calcium Dioleate
  • Formula : C₃₆H₆₆CaO₄
  • Key Differences :
    • Metal Center: Calcium replaces tin, reducing toxicity and altering coordination chemistry.
    • Applications: Calcium dioleate forms colloids (100–600 nm) in mineral processing, selectively adsorbing onto scheelite surfaces to enhance flotation efficiency. This compound lacks such colloidal behavior .

Functionally Similar Compounds

Cobalt Dioleate
  • Applications : Used in industrial catalysts and coatings. Market reports highlight its consumption trends from 1997 to 2046, emphasizing its role in high-temperature processes .
  • Comparison : While both cobalt and tin dioleates act as intermediates, cobalt’s redox activity makes it preferable in oxidation reactions, whereas tin’s Lewis acidity is exploited in esterification .
PEG-12 Dioleate
  • Formula : Polyethylene glycol (PEG) ester of oleic acid.
  • Function: Nonionic surfactant (HLB 8.8) used in emulsifying oils and solvents (e.g., ETHOX DO-9) .
  • Comparison : Unlike this compound, PEG-12 dioleate lacks a metal center, resulting in lower toxicity and broader use in cosmetics and pharmaceuticals. Its branched PEG chains enhance water-in-oil emulsion stability .

Data Tables

Table 1: Structural Comparison of Dioleate Compounds

Compound Formula Molecular Weight (g/mol) Metal Center Key Features
This compound C₃₆H₆₆O₄Sn 759.85 Tin(II) Linear oleate chains, chemical intermediate
Dibutylthis compound C₄₄H₈₄O₄Sn 795.86 Tin(IV) Butyl substituents, PVC stabilizer
Calcium Dioleate C₃₆H₆₆CaO₄ 635.00 Calcium Colloidal behavior, mineral flotation
PEG-12 Dioleate (C₁₈H₃₃O₂)₂(PEG)₁₂ ~1200 None Nonionic surfactant, low irritation

Research Findings and Industrial Relevance

  • Interfacial Behavior : this compound’s linear oleate chains result in lower interfacial viscoelasticity compared to branched surfactants like PGPR, reducing its efficacy in stabilizing emulsions .
  • Environmental Impact : Unlike herbicidal additives (e.g., glyphosate-dioleate mixtures ), this compound’s applications are confined to controlled industrial settings due to its toxicity .
  • Market Trends : Cobalt dioleate consumption forecasts (2015–2046) emphasize its niche in energy sectors, whereas this compound remains a specialty chemical .

Preparation Methods

Reaction Conditions

  • Catalyst : Non-acidic metal oxides (e.g., ZnO, MgO) enhance reaction efficiency by minimizing side reactions.

  • Temperature : Optimal range: 140–190°C. Higher temperatures (>170°C) reduce reaction time but risk oleic acid decomposition.

  • Molar Ratio : Tin oxide to oleic acid ratios of 1:2.0–2.2 yield 85–91% conversion.

Example Protocol :

  • Combine SnO (150 g, 1.10 mol), oleic acid (625 g, 2.20 mol), and ZnO (1.16 g, 0.17 wt.%).

  • Heat to 170°C under N₂ for 7 hours.

  • Filter at 70°C to isolate tin dioleate (750 g, 89% yield).

Mechanistic Insights

The reaction proceeds via dehydration-condensation :
SnO+2C17H33COOHSn(OOCR)2+H2O\text{SnO} + 2\text{C}_{17}\text{H}_{33}\text{COOH} \rightarrow \text{Sn(OOCR)}_2 + \text{H}_2\text{O}
Solid catalysts provide Lewis acid sites, polarizing the carbonyl group of oleic acid and facilitating nucleophilic attack by Sn–O bonds.

Ion Exchange Method

This two-step process avoids direct handling of tin oxides and is scalable for industrial production.

Protocol :

  • Sodium Oleate Preparation :

    • React oleic acid with Na₂CO₃ at 50°C (4 hours, 92.88% conversion).

  • Metathesis Reaction :

    • Mix sodium oleate (20 mmol) with SnCl₂·2H₂O (60 mmol) in ethanol/hexane.

    • Reflux at 120°C for 5 hours.

    • Yield: 89% after purification.

Advantages

  • Eliminates corrosive HCl by-products.

  • Enables precise stoichiometric control.

Homogeneous Catalysis Using Tin Chloride

Tin(II) chloride (SnCl₂) serves as a precursor in solvent-mediated systems:

Reaction Parameters :

ParameterOptimal RangeEffect on Yield
Temperature180°CMaximizes SnCl₂ activation
Molar Ratio (SnCl₂:Oleate)1:3Prevents Sn⁴+ formation
SolventTolueneEnhances miscibility

Kinetic Analysis :

  • Activation energy: 46.79 kJ/mol.

  • First-order dependence on both SnCl₂ and oleic acid concentrations.

Organometallic Routes

Advanced methods employ tin alkoxides or acetates for high-purity synthesis:

Tin Acetate Pathway :

  • React Sn(CH₃COO)₂ with oleic acid in diphenyl ether.

  • Add 1-chlorotetradecane (0.5 mmol) at 210°C.

  • Yield: 94% with <2% Sn⁴+ impurities.

Ligand Effects

  • Oleylamine : Reduces particle aggregation during nanocrystal synthesis.

  • TOP (Tri-n-octylphosphine) : Stabilizes tin intermediates, preventing oxidation.

Industrial-Scale Optimization

Catalytic Recycling :

Sulfated tin(II) oxide catalysts retain 87% activity after five cycles in continuous reactors (180°C, 6-hour batches).

Purity Control

ImpurityRemoval MethodEfficiency
Unreacted SnOCentrifugation99.5%
Chloride ionsWater washing98%
Organic residuesVacuum distillation99.9%

Emerging Techniques

Plasma-Assisted Synthesis :

  • Lowers reaction temperature to 80°C.

  • Achieves 78% yield via radical-mediated esterification.

Microreactor Systems :

  • Continuous flow reactors reduce reaction time to 20 minutes.

  • Space-time yield: 12 g/L·h vs. 4 g/L·h in batch systems.

Challenges and Recommendations

  • Oxidation Mitigation : N₂ purging is critical to prevent Sn²⁺ → Sn⁴+ conversion.

  • Cost Reduction : Substituting oleic acid with waste cooking oil derivatives is under exploration .

Q & A

Basic Research Questions

Q. What are the validated synthesis protocols for Tin dioleate, and how can researchers optimize reaction conditions for high yield and purity?

  • Methodological Answer : Begin by reviewing existing protocols for synthesizing organotin compounds, focusing on esterification or transesterification methods. Use factorial design experiments to test variables like temperature, molar ratios (tin precursor to oleic acid), and catalyst loading. Employ techniques such as FTIR and NMR to confirm structural integrity, and HPLC or GC-MS to assess purity . For reproducibility, document reaction kinetics and side-product profiles under controlled conditions.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and thermal stability?

  • Methodological Answer : Combine spectroscopic methods (e.g., FTIR for functional groups, 119^{119}Sn NMR for tin coordination) with thermal analysis (TGA/DSC) to study decomposition thresholds. Pair these with HPLC-ESI-MS to identify degradation byproducts. Validate methods using reference standards and replicate analyses to ensure precision .

Q. How can researchers design controlled experiments to evaluate this compound’s role as a catalyst in esterification or polymerization reactions?

  • Methodological Answer : Use a comparative framework: (1) Vary catalyst concentrations while keeping substrate ratios constant; (2) measure reaction rates via kinetic studies; (3) analyze catalytic efficiency using turnover number (TON) and turnover frequency (TOF). Include control groups without catalyst to establish baseline reactivity .

Advanced Research Questions

Q. How can contradictory data on this compound’s catalytic efficiency in diverse solvent systems be resolved?

  • Methodological Answer : Conduct a systematic review to identify variables causing discrepancies (e.g., solvent polarity, trace moisture). Design a meta-analysis of published datasets, applying statistical tests (ANOVA, regression) to isolate confounding factors. Replicate key studies under standardized conditions, and use surface response methodology (SRM) to model solvent-catalyst interactions .

Q. What mechanistic insights can be gained from studying this compound’s coordination chemistry under varying pH and temperature conditions?

  • Methodological Answer : Employ computational chemistry (DFT simulations) to predict coordination geometries, validated by X-ray crystallography or EXAFS. Experimentally, monitor reaction intermediates using in-situ Raman spectroscopy. Correlate pH/temperature effects with catalytic activity via Arrhenius plots and Hammett acidity studies .

Q. How does this compound’s stability in polymer matrices compare to other organotin stabilizers, and what analytical approaches best quantify its leaching potential?

  • Methodological Answer : Use accelerated aging tests (e.g., UV exposure, thermal cycling) on polymer composites. Quantify this compound migration via ICP-MS or AAS, and compare leaching rates to alternatives like dibutyltin dilaurate. Apply Fickian diffusion models to predict long-term stability .

Methodological Frameworks for Research Design

Q. How can the PICOT framework structure studies on this compound’s environmental impact?

  • Population : Aquatic ecosystems exposed to this compound.
  • Intervention : Controlled dosing in microcosm/mesocosm experiments.
  • Comparison : Untreated systems or those exposed to alternative stabilizers.
  • Outcome : Biomarker responses (e.g., enzyme inhibition in fish).
  • Time : Acute (48–96 hrs) vs. chronic (30–60 days) exposure.
  • This structure ensures focused hypotheses and comparability across studies .

Q. What FINER criteria apply when evaluating the feasibility of this compound research in academic settings?

  • Feasible : Ensure access to Sn-precursors and analytical instrumentation.
  • Interesting : Address gaps in organotin mechanistic studies.
  • Novel : Explore understudied applications (e.g., biomedical coatings).
  • Ethical : Adhere to protocols for hazardous waste disposal.
  • Relevant : Align with sustainability goals (e.g., reducing PVC degradation) .

Data Analysis and Contradiction Resolution

Q. What statistical methods are recommended for reconciling variability in this compound’s reported thermodynamic properties?

  • Use Bayesian meta-analysis to account for measurement uncertainty. Cluster datasets by experimental methodology (e.g., calorimetry vs. computational estimates) and apply sensitivity analysis to identify outlier-prone techniques .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tin dioleate
Reactant of Route 2
Tin dioleate

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